molecular formula C10H10Cl2N2O B4185111 2,2-dichloro-1-methyl-N-3-pyridinylcyclopropanecarboxamide

2,2-dichloro-1-methyl-N-3-pyridinylcyclopropanecarboxamide

Cat. No. B4185111
M. Wt: 245.10 g/mol
InChI Key: NNXSQUVAQRKHBN-UHFFFAOYSA-N
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Description

The compound “2,2-dichloro-1-methyl-N-3-pyridinylcyclopropanecarboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there is no direct information available on the synthesis of “2,2-dichloro-1-methyl-N-3-pyridinylcyclopropanecarboxamide”, there are related studies on the synthesis of pyrazoles and their heteroannulated derivatives . These studies could potentially provide insights into the synthesis of similar compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. For “2,2-dichloro-1-methyl-N-3-pyridinylcyclopropanecarboxamide”, the molecular formula is C10H10Cl2N2O and the average mass is 245.105 Da .

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, specific information on the mechanism of action of “2,2-dichloro-1-methyl-N-3-pyridinylcyclopropanecarboxamide” is not available .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Unfortunately, specific safety and hazard information for “2,2-dichloro-1-methyl-N-3-pyridinylcyclopropanecarboxamide” is not available .

Future Directions

The future directions for research on “2,2-dichloro-1-methyl-N-3-pyridinylcyclopropanecarboxamide” could include further studies on its synthesis, structure, chemical reactions, mechanism of action, and safety. Additionally, its potential applications in various fields such as medicine, agriculture, or materials science could be explored .

properties

IUPAC Name

2,2-dichloro-1-methyl-N-pyridin-3-ylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O/c1-9(6-10(9,11)12)8(15)14-7-3-2-4-13-5-7/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXSQUVAQRKHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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